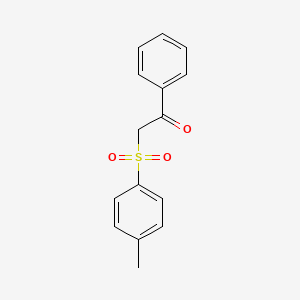

2-(p-Toluenesulfonyl)acetophenone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 140338. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-methylphenyl)sulfonyl-1-phenylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3S/c1-12-7-9-14(10-8-12)19(17,18)11-15(16)13-5-3-2-4-6-13/h2-10H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFQXSRPFYWMUDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)CC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40185305 | |

| Record name | 2-((4-Methylphenyl)sulphonyl)-1-phenylethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40185305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31378-03-7 | |

| Record name | 2-[(4-Methylphenyl)sulfonyl]-1-phenylethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31378-03-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-((4-Methylphenyl)sulphonyl)-1-phenylethan-1-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031378037 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 31378-03-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=140338 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-((4-Methylphenyl)sulphonyl)-1-phenylethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40185305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[(4-methylphenyl)sulphonyl]-1-phenylethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.989 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 2-(p-Toluenesulfonyl)acetophenone

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-(p-Toluenesulfonyl)acetophenone, a prominent member of the β-keto sulfone class of compounds, stands as a versatile and highly valuable intermediate in modern organic synthesis.[1][2] Its unique structural motif, featuring a carbonyl and a sulfonyl group separated by a methylene bridge, imparts a dual reactivity that enables a wide array of chemical transformations. This guide provides an in-depth exploration of the synthesis and comprehensive characterization of this compound. We delve into the prevalent synthetic methodologies, offering a detailed, field-proven experimental protocol. Furthermore, we present a thorough analysis of its spectroscopic signature, including NMR, IR, and Mass Spectrometry data, to ensure unambiguous identification and quality assessment. This document is designed to serve as a practical and authoritative resource for researchers leveraging β-keto sulfones in the development of novel chemical entities.

Introduction to this compound

Chemical Identity and Significance

This compound, also known as phenacyl p-tolyl sulfone, is a crystalline organic solid with the chemical identity summarized in Table 1.

| Property | Value | Source |

| CAS Number | 31378-03-7 | [3] |

| Molecular Formula | C₁₅H₁₄O₃S | [3][4] |

| Molecular Weight | 274.33 g/mol | [4][5] |

| IUPAC Name | 2-[(4-methylphenyl)sulfonyl]-1-phenylethan-1-one | [3] |

The core value of this compound in synthetic chemistry lies in the strategic placement of the electron-withdrawing sulfonyl and carbonyl groups. This arrangement significantly acidifies the α-methylene protons, facilitating their removal by moderate bases to generate a stabilized carbanion. This nucleophilic carbon center can then be employed in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. Moreover, the tosyl group is an excellent leaving group under reductive conditions, allowing for its subsequent removal after serving its role as an activating group.[1]

Applications in Synthesis

β-keto sulfones are pivotal precursors for synthesizing diverse classes of organic compounds.[2] They are extensively used in:

-

Alkylation and Acylation Reactions: The stabilized carbanion readily reacts with alkyl halides and acylating agents.

-

Michael Additions: It serves as a potent Michael donor to α,β-unsaturated systems.

-

Heterocycle Synthesis: It is a key building block for constructing various heterocyclic scaffolds, which are prevalent in pharmaceuticals.[1]

-

Desulfonylation Reactions: The tosyl group can be reductively cleaved, providing access to ketones that would be difficult to synthesize directly.

Synthetic Methodologies

The preparation of β-keto sulfones can be accomplished through several strategic routes.[2] The most direct and widely adopted method for synthesizing this compound involves the nucleophilic substitution of an α-halo ketone with a sulfinate salt.

Primary Synthetic Route: Nucleophilic Substitution

The most reliable synthesis involves the reaction of sodium p-toluenesulfinate with 2-bromoacetophenone (phenacyl bromide). This is a classic Sₙ2 reaction where the sulfinate anion acts as the nucleophile, displacing the bromide ion from the α-carbon of the ketone.

Causality Behind Experimental Choices:

-

Substrates: 2-Bromoacetophenone is chosen for its high reactivity, with bromine being an excellent leaving group. Sodium p-toluenesulfinate is a stable, commercially available, and highly effective nucleophile for this transformation.[6]

-

Solvent: A polar aprotic solvent such as Dimethylformamide (DMF) or Ethanol is typically employed to dissolve the ionic sulfinate salt and facilitate the Sₙ2 mechanism by solvating the cation without strongly interacting with the nucleophile.

-

Temperature: The reaction is often performed at room temperature or with gentle heating to ensure a reasonable reaction rate without promoting side reactions, such as elimination.

Caption: Primary synthesis route for this compound.

Alternative Synthetic Routes

While nucleophilic substitution is standard, other methods exist for forming β-keto sulfones:

-

One-Pot Synthesis from Styrenes: A modern approach utilizes styrenes, N-Bromosuccinimide (NBS), and sodium sulfinate salts under sonication.[7] This method proceeds through the in-situ formation of the α-bromo ketone intermediate, which then reacts with the sulfinate.[7]

-

Acylation of Methyl Sulfones: This involves the deprotonation of a methyl sulfone followed by reaction with an acylating agent like an ester or acyl chloride.[2]

-

Oxidation of β-Keto Sulfides: If the corresponding β-keto sulfide is available, it can be oxidized to the sulfone using agents like m-CPBA or hydrogen peroxide.[2]

Detailed Experimental Protocol

This section provides a step-by-step protocol for the synthesis of this compound via the nucleophilic substitution pathway.

Caption: Step-by-step workflow for synthesis and purification.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Amount | Moles |

| Sodium p-toluenesulfinate | C₇H₇NaO₂S | 178.18 | 5.0 g | 28.1 mmol |

| 2-Bromoacetophenone | C₈H₇BrO | 199.04 | 5.6 g | 28.1 mmol |

| Ethanol (95%) | C₂H₅OH | 46.07 | 150 mL | - |

| Deionized Water | H₂O | 18.02 | 500 mL | - |

Step-by-Step Procedure

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.0 g (28.1 mmol) of sodium p-toluenesulfinate in 100 mL of 95% ethanol. Gentle warming may be required to achieve full dissolution.

-

Reagent Addition: In a separate beaker, dissolve 5.6 g (28.1 mmol) of 2-bromoacetophenone in 50 mL of 95% ethanol. Transfer this solution to an addition funnel and add it dropwise to the stirring sulfinate solution over 30 minutes.

-

Reaction: Stir the resulting mixture at room temperature for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the 2-bromoacetophenone spot.

-

Workup and Isolation: Once the reaction is complete, pour the mixture into 500 mL of ice-cold deionized water with vigorous stirring. A white precipitate of the crude product will form.

-

Purification: Collect the solid by vacuum filtration and wash the filter cake thoroughly with cold water (2 x 50 mL) to remove any unreacted sodium p-toluenesulfinate and sodium bromide byproduct.

-

Recrystallization: Purify the crude solid by recrystallization from hot ethanol to yield fine, white crystals.

-

Drying: Dry the purified crystals in a vacuum oven at 40-50 °C to a constant weight. A typical yield is 80-90%.

Trustworthiness Note (Safety): 2-Bromoacetophenone is a lachrymator and skin irritant. All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.

Physicochemical and Spectroscopic Characterization

Unambiguous characterization is critical to confirm the identity and purity of the synthesized compound.

Physical Properties

-

Appearance: White to off-white crystalline solid.

-

Melting Point: 92-93 °C[8]

-

Solubility: Soluble in chloroform, acetone, and hot ethanol; sparingly soluble in cold water.

Spectroscopic Analysis

NMR spectroscopy is the most powerful tool for structural elucidation of this compound. Spectra are typically recorded in deuterated chloroform (CDCl₃).

¹H NMR Spectral Data [4]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.95 | Doublet | 2H | H-ortho (Benzoyl) | Protons ortho to the electron-withdrawing carbonyl group are deshielded. |

| ~7.80 | Doublet | 2H | H-ortho (Tosyl) | Protons ortho to the strongly electron-withdrawing sulfonyl group are deshielded. |

| ~7.40-7.65 | Multiplet | 3H | H-meta, H-para (Benzoyl) | Aromatic protons on the benzoyl ring. |

| ~7.35 | Doublet | 2H | H-meta (Tosyl) | Protons meta to the sulfonyl group. |

| ~4.70 | Singlet | 2H | -CH₂- | Characteristic singlet for the methylene bridge between two electron-withdrawing groups. |

| ~2.45 | Singlet | 3H | -CH₃ (Tosyl) | Singlet for the methyl group on the tosyl ring. |

| Chemical Shift (δ, ppm) | Assignment |

| ~189.0 | C=O (Carbonyl) |

| ~145.0 | C-ipso (Tosyl, C-S) |

| ~136.0 | C-para (Tosyl, C-CH₃) |

| ~134.0 | C-para (Benzoyl) |

| ~130.0 | C-meta (Tosyl) |

| ~129.0 | C-ortho/meta (Benzoyl) |

| ~128.0 | C-ortho (Tosyl) |

| ~63.0 | -CH₂- |

| ~21.5 | -CH₃ (Tosyl) |

The IR spectrum provides clear evidence for the key functional groups present in the molecule.

Key IR Absorptions

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

| ~3060 | Aromatic C-H | Stretch |

| ~2920 | Aliphatic C-H | Stretch |

| ~1685 | C=O (Ketone) | Stretch (Strong) |

| ~1595 | Aromatic C=C | Stretch |

| ~1320 | SO₂ | Asymmetric Stretch (Strong) |

| ~1145 | SO₂ | Symmetric Stretch (Strong) |

Electron Ionization Mass Spectrometry (EI-MS) confirms the molecular weight and provides insight into the molecule's fragmentation pattern.

-

Molecular Ion (M⁺): A peak is expected at m/z = 274, corresponding to the molecular weight of the compound.[3]

-

Key Fragments:

-

m/z = 155: [CH₃-C₆H₄-SO₂]⁺ - The tosyl cation.

-

m/z = 105: [C₆H₅-CO]⁺ - The benzoyl cation, often a very intense peak.

-

m/z = 91: [C₇H₇]⁺ - The tropylium cation, characteristic of toluene-containing fragments.

-

m/z = 77: [C₆H₅]⁺ - The phenyl cation.

-

Conclusion and Outlook

This guide has detailed the primary synthesis and comprehensive characterization of this compound. The nucleophilic substitution of 2-bromoacetophenone with sodium p-toluenesulfinate remains the most efficient and reliable method for its preparation on a laboratory scale. The provided spectroscopic data (NMR, IR, MS) serve as a definitive reference for structural confirmation and purity assessment. As a versatile synthetic intermediate, this compound will continue to be a valuable tool for medicinal chemists and organic synthesists in the construction of complex molecular architectures and the development of novel therapeutic agents.

References

-

Taylor & Francis Online. (n.d.). β-Keto sulfones: preparation and application in organic synthesis. Journal of Sulfur Chemistry, 35(2). Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Full article: β-Keto sulfones: preparation and application in organic synthesis. Journal of Sulfur Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). Different methods to synthesize β‐ketosulfones. Retrieved from [Link]

-

RSC Publishing. (n.d.). Chemoselective one-pot synthesis of β-keto sulfones from ketones. RSC Advances. Retrieved from [Link]

-

SpringerLink. (2021). Sonication-assisted one pot, metal-free synthesis of β-keto sulfones from styrenes, NBS and aromatic. SN Applied Sciences. Retrieved from [Link]

-

NIST. (n.d.). 2-(p-Tolylsulfonyl)acetophenone. NIST Chemistry WebBook. Retrieved from [Link]

-

SpectraBase. (n.d.). 2'-(p-Tolylsulfonyl)acetophenone - Optional[1H NMR]. Retrieved from [Link]

-

Cenmed Enterprises. (n.d.). This compound (C007B-405709). Retrieved from [Link]

-

NIH. (n.d.). Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. PubMed Central. Retrieved from [Link]

-

SpectraBase. (n.d.). 2'-(p-Tolylsulfonyl)acetophenone - Optional[13C NMR]. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-(Phenylsulfonyl)acetophenone - Optional[FTIR] - Spectrum. Retrieved from [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. tandfonline.com [tandfonline.com]

- 3. 2-(p-Tolylsulfonyl)acetophenone [webbook.nist.gov]

- 4. This compound(31378-03-7) 1H NMR spectrum [chemicalbook.com]

- 5. cenmed.com [cenmed.com]

- 6. Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. lppcollegerisod.ac.in [lppcollegerisod.ac.in]

- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 9. This compound(31378-03-7) 13C NMR spectrum [chemicalbook.com]

- 10. spectrabase.com [spectrabase.com]

Physical and chemical properties of 2-(p-Toluenesulfonyl)acetophenone

Abstract: 2-(p-Toluenesulfonyl)acetophenone, a β-ketosulfone, is a versatile synthetic intermediate with significant applications in organic synthesis and medicinal chemistry. This guide provides a comprehensive overview of its physical and chemical properties, synthesis, reactivity, and applications, with a focus on its role in drug discovery and development. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

This compound, also known as α-tosylacetophenone, belongs to the class of β-ketosulfones. These compounds are characterized by a sulfonyl group attached to the α-carbon of a ketone. This structural motif imparts unique chemical reactivity, making them valuable building blocks in organic synthesis. The presence of the electron-withdrawing toluenesulfonyl group acidifies the α-protons, facilitating a wide range of chemical transformations. This guide will delve into the core physicochemical properties, synthetic methodologies, and key applications of this important molecule.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of a compound is fundamental for its application in research and development. The key properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₅H₁₄O₃S |

| Molecular Weight | 274.33 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 103-107 °C |

| Boiling Point | Not available |

| Solubility | Soluble in many organic solvents such as dichloromethane, chloroform, and acetone. Insoluble in water. |

| CAS Number | 3538-56-1 |

Spectral Data:

-

¹H NMR: The proton NMR spectrum is characterized by signals corresponding to the aromatic protons of the phenyl and tosyl groups, as well as the methylene protons adjacent to the carbonyl and sulfonyl groups.

-

¹³C NMR: The carbon NMR spectrum shows characteristic peaks for the carbonyl carbon, the carbons of the two aromatic rings, the methylene carbon, and the methyl carbon of the tosyl group.

-

IR Spectroscopy: The infrared spectrum displays strong absorption bands corresponding to the carbonyl (C=O) and sulfonyl (S=O) stretching vibrations.

-

Mass Spectrometry: The mass spectrum confirms the molecular weight of the compound.

Synthesis and Reactivity

3.1. Synthesis

The most common method for the synthesis of this compound involves the reaction of acetophenone with a suitable tosylating agent. A typical laboratory-scale synthesis is outlined below:

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: To a solution of acetophenone in a suitable solvent (e.g., tetrahydrofuran, THF), add a base such as sodium hydride (NaH) or lithium diisopropylamide (LDA) at a low temperature (e.g., 0 °C) to generate the enolate.

-

Tosylation: To the resulting enolate solution, add p-toluenesulfonyl chloride (TsCl) dropwise while maintaining the low temperature.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, it is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

-

Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.

Causality Behind Experimental Choices:

-

Choice of Base: Strong, non-nucleophilic bases like NaH or LDA are used to ensure complete deprotonation of the α-carbon of acetophenone, forming the enolate. This is crucial for the subsequent nucleophilic attack on the tosylating agent.

-

Low Temperature: The reaction is carried out at low temperatures to control the exothermicity of the enolate formation and to prevent side reactions.

-

Solvent: Anhydrous aprotic solvents like THF are used to prevent the quenching of the strong base and the enolate intermediate.

Caption: Synthesis of this compound.

3.2. Reactivity

The presence of both a carbonyl and a sulfonyl group flanking a methylene bridge confers a unique reactivity profile to this compound.

-

Acidity of α-Protons: The electron-withdrawing nature of both the carbonyl and sulfonyl groups significantly increases the acidity of the methylene protons. This allows for easy deprotonation to form a stable carbanion, which can then participate in various carbon-carbon bond-forming reactions.

-

Nucleophilic Acyl Substitution: The carbonyl group can undergo nucleophilic attack, although its reactivity is somewhat modulated by the adjacent sulfonyl group.

-

Reductive Cleavage: The carbon-sulfur bond can be cleaved under reducing conditions, providing a route to desulfonylated products.

Applications in Drug Development

The unique chemical properties of this compound make it a valuable precursor in the synthesis of various heterocyclic compounds and other complex organic molecules with potential biological activity.

-

Synthesis of Heterocycles: The reactive methylene group serves as a key handle for the construction of various heterocyclic rings, such as pyrazoles, isoxazoles, and pyrimidines, which are common scaffolds in many pharmaceuticals.

-

Precursor for Biologically Active Molecules: It has been utilized as a starting material in the synthesis of compounds with potential anti-inflammatory, and other therapeutic activities. The tosyl group can act as a leaving group or be incorporated into the final structure to modulate the pharmacological properties of the molecule.

Spectroscopic data (NMR, IR, Mass) of 2-(p-Toluenesulfonyl)acetophenone

An In-Depth Spectroscopic Guide to 2-(p-Toluenesulfonyl)acetophenone

Authored by a Senior Application Scientist

Introduction: The Molecular Blueprint of an α-Sulfonyl Ketone

In the landscape of synthetic organic chemistry and drug development, α-sulfonyl ketones stand out as pivotal intermediates and structural motifs. Their unique electronic nature, stemming from the juxtaposition of a carbonyl and a sulfonyl group flanking a central methylene unit, imparts valuable reactivity and biological properties. This compound (CAS 31378-03-7) is a quintessential example of this class.[1] Its structure marries a phenacyl group with a tosyl moiety, creating a molecule of significant interest.

This technical guide provides a comprehensive analysis of the core spectroscopic data—NMR, IR, and Mass Spectrometry—that defines this compound. Moving beyond a mere catalog of data, we will delve into the causality behind the spectral features, offering insights grounded in the principles of physical organic chemistry. The protocols described herein are designed to be self-validating, ensuring that researchers can confidently replicate and verify the structural assignment of this compound.

Below is the foundational structure of this compound, which will serve as our reference for the subsequent spectroscopic interpretation.

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Environment

NMR spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide a detailed map of the electronic environment around each nucleus.

¹H NMR Spectrum Analysis

The proton NMR spectrum is characterized by distinct signals for the methylene bridge, the p-substituted tolyl group, and the monosubstituted phenyl ring. The powerful electron-withdrawing nature of the adjacent sulfonyl and carbonyl groups results in a significant downfield shift for the methylene protons.

| Proton Assignment | Typical Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |

| Methylene (-CH₂-) | ~4.8 - 5.0 | Singlet (s) | 2H | Flanked by two strong electron-withdrawing groups (SO₂ and C=O), causing strong deshielding. |

| Tolyl -CH₃ | ~2.4 | Singlet (s) | 3H | Standard chemical shift for a methyl group on a benzene ring. |

| Tolyl Ar-H (ortho to SO₂) | ~7.8 | Doublet (d) | 2H | Deshielded by the adjacent sulfonyl group. |

| Tolyl Ar-H (meta to SO₂) | ~7.3 | Doublet (d) | 2H | Typical aromatic region. |

| Phenyl Ar-H (ortho to C=O) | ~7.9 - 8.0 | Multiplet (m) | 2H | Deshielded by the anisotropic effect of the carbonyl group. |

| Phenyl Ar-H (meta/para) | ~7.4 - 7.6 | Multiplet (m) | 3H | Overlapping signals in the aromatic region. |

Expert Insights: Causality of Chemical Shifts

The singlet at ~4.9 ppm is highly diagnostic. The absence of coupling confirms it is a methylene group not adjacent to any protons. Its downfield position is a direct consequence of the additive deshielding effects of the sulfonyl group (σ-inductive withdrawal) and the carbonyl group (inductive and anisotropic effects). This significant shift is a hallmark of α-sulfonyl ketones.[2]

¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum complements the proton data by providing a count of all unique carbon environments. The carbonyl carbon is the most downfield signal, a characteristic feature of ketones.[3]

| Carbon Assignment | Typical Chemical Shift (δ, ppm) | Notes |

| Carbonyl (C=O) | ~190 - 192 | Highly deshielded due to the electronegativity of the oxygen atom.[4] |

| Methylene (-CH₂-) | ~65 - 67 | Significantly deshielded by the attached sulfonyl and carbonyl groups. |

| Tolyl -CH₃ | ~21.5 | Typical shift for an aromatic methyl group. |

| Aromatic C-H (Tolyl & Phenyl) | ~128 - 135 | Multiple overlapping signals for the protonated aromatic carbons. |

| Aromatic C-SO₂ (ipso) | ~136 | Quaternary carbon attached to the sulfonyl group. |

| Aromatic C-CH₃ (ipso) | ~145 | Quaternary carbon attached to the methyl group, deshielded by the para sulfonyl group. |

| Aromatic C-C=O (ipso) | ~137 | Quaternary carbon of the phenyl ring attached to the carbonyl group. |

Experimental Protocol: NMR Data Acquisition

Caption: Standard workflow for NMR sample preparation and data acquisition.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy excels at identifying the specific functional groups within a molecule by probing their vibrational frequencies. For this compound, the spectrum is dominated by strong absorptions from the carbonyl and sulfonyl groups.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity | Notes |

| Aromatic C-H Stretch | 3100 - 3000 | Medium | Characteristic of sp² C-H bonds. |

| Aliphatic C-H Stretch | 3000 - 2850 | Medium | From the methylene and methyl groups. |

| Carbonyl (C=O) Stretch | ~1685 | Strong, Sharp | The wavenumber is lowered from a typical aliphatic ketone (~1715 cm⁻¹) due to conjugation with the phenyl ring.[5][6] |

| Aromatic C=C Stretch | 1600 - 1450 | Medium-Weak | Multiple bands from the two aromatic rings. |

| Sulfonyl (S=O) Asymmetric Stretch | ~1320 | Strong | A highly characteristic and intense band for sulfonyl groups. |

| Sulfonyl (S=O) Symmetric Stretch | ~1150 | Strong | The second key diagnostic band for the sulfonyl functional group. |

Expert Insights: The Diagnostic Power of S=O and C=O Stretches

The presence of three very strong, sharp bands in the "fingerprint" region between 1700 cm⁻¹ and 1100 cm⁻¹ is a definitive indicator of an α-sulfonyl ketone. The C=O stretch at ~1685 cm⁻¹ confirms a conjugated ketone system, while the two intense S=O stretches around 1320 cm⁻¹ and 1150 cm⁻¹ unambiguously identify the sulfonyl group.[7] The combination of these specific absorptions provides a rapid and reliable method for confirming the molecular structure.

Experimental Protocol: IR Spectrum Acquisition (ATR)

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond) is clean. Record a background spectrum of the empty crystal.

-

Sample Application: Place a small amount (a few milligrams) of the solid this compound powder directly onto the ATR crystal.

-

Apply Pressure: Use the instrument's pressure arm to ensure firm contact between the sample and the crystal.

-

Data Collection: Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance IR spectrum.

Mass Spectrometry (MS): Unraveling the Molecular Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern under energetic conditions like Electron Ionization (EI).

The molecular ion peak [M]⁺ for this compound (C₁₅H₁₄O₃S) is expected at an m/z of 274.[8][9]

| m/z (Mass/Charge) | Proposed Fragment Identity | Formula | Notes |

| 274 | Molecular Ion [M]⁺ | [C₁₅H₁₄O₃S]⁺ | Confirms the molecular weight of the compound. |

| 155 | Toluenesulfonyl cation | [C₇H₇O₂S]⁺ | Resulting from cleavage of the CH₂-SO₂ bond. |

| 119 | Phenacyl cation | [C₈H₇O]⁺ | Resulting from cleavage of the CH₂-C=O bond. |

| 105 | Benzoyl cation | [C₇H₅O]⁺ | A very common and stable fragment from cleavage alpha to the carbonyl group. Often the base peak.[10] |

| 91 | Tropylium ion | [C₇H₇]⁺ | From the tolyl group, a common rearrangement product. |

| 77 | Phenyl cation | [C₆H₅]⁺ | From the benzoyl group after loss of CO. |

Expert Insights: Dominant Fragmentation Pathways

The most favorable fragmentation pathway for ketones is alpha-cleavage, the breaking of the bond adjacent to the carbonyl group.[6] For this molecule, this leads to the highly stabilized benzoyl cation (m/z 105). This fragment is often the most abundant ion (the base peak) in the EI-MS spectrum. The presence of significant peaks at m/z 155 (tosyl) and 91 (tropylium) further corroborates the two distinct halves of the molecule.

Caption: Key alpha-cleavage fragmentation pathway in EI-Mass Spectrometry.

Experimental Protocol: Mass Spectrum Acquisition (EI-GC/MS)

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

-

Injection: Inject a small volume (1 µL) into the Gas Chromatograph (GC) inlet, which vaporizes the sample.

-

Separation: The vaporized sample travels through a GC column (e.g., a 30m DB-5 column), which separates the analyte from any impurities.

-

Ionization: As the compound elutes from the GC column, it enters the ion source of the Mass Spectrometer, where it is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: An electron multiplier detects the ions, generating the mass spectrum.

Conclusion

The structural characterization of this compound is definitively achieved through a coordinated application of NMR, IR, and Mass Spectrometry. The ¹H NMR spectrum provides a clear signature with its deshielded methylene singlet. The ¹³C NMR confirms the carbon skeleton, highlighted by the downfield carbonyl signal. IR spectroscopy offers rapid functional group identification through the intense C=O and dual S=O stretching bands. Finally, Mass Spectrometry confirms the molecular weight and reveals predictable fragmentation patterns, most notably the formation of the stable benzoyl cation. Together, these techniques provide a robust and self-validating analytical package for any researcher working with this important class of α-sulfonyl ketones.

References

-

The Royal Society of Chemistry. Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. Available from: [Link]

-

NIST. 2-(p-Tolylsulfonyl)acetophenone. NIST Chemistry WebBook. Available from: [Link]

-

SpectraBase. 2'-(p-Tolylsulfonyl)acetophenone. Available from: [Link]

-

Cenmed Enterprises. This compound (C007B-405709). Available from: [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0033910). Available from: [Link]

-

SpectraBase. 2'-(p-Tolylsulfonyl)acetophenone [13C NMR]. Available from: [Link]

-

Starlite. This compound, min 98%, 10 grams. Available from: [Link]

-

StudyRaid. Understand iR Spectroscopy Features of Acetophenone. Available from: [Link]

-

Fiveable. Spectroscopic Analysis - Organic Chemistry Key Term. Available from: [Link]

-

NIST. Acetophenone. NIST Chemistry WebBook. Available from: [Link]

-

Proprep. Ir spectra of acetophenone?. Available from: [Link]

-

MassBank. MSBNK-Fac_Eng_Univ_Tokyo-JP007137. Available from: [Link]

-

Liu, C., et al. (2023). NHC-Catalyzed Synthesis of α-Sulfonyl Ketones via Radical-Mediated Sulfonyl Methylation of Aldehydes. Organic Letters. Available from: [Link]

-

ACS Omega. (2023). Polymorphs of Substituted p-Toluenesulfonanilide: Synthesis, Single-Crystal Analysis, Hirshfeld Surface Exploration, and Theoretical Investigation. Available from: [Link]

-

NIH National Center for Biotechnology Information. Metal-free hydrosulfonylation of α,β-unsaturated ketones: synthesis and application of γ-keto sulfones. Available from: [Link]

-

NIH National Center for Biotechnology Information. Polymorphs of Substituted p-Toluenesulfonanilide: Synthesis, Single-Crystal Analysis, Hirshfeld Surface Exploration, and Theoretical Investigation. Available from: [Link]

-

Chemistry LibreTexts. (2015). 17.3: Spectroscopic Properties of Aldehydes and Ketones. Available from: [Link]

Sources

- 1. This compound | 31378-03-7 [chemicalbook.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Acetophenone(98-86-2) 13C NMR [m.chemicalbook.com]

- 4. This compound(31378-03-7) 13C NMR spectrum [chemicalbook.com]

- 5. app.studyraid.com [app.studyraid.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. fiveable.me [fiveable.me]

- 8. spectrabase.com [spectrabase.com]

- 9. cenmed.com [cenmed.com]

- 10. massbank.eu [massbank.eu]

CAS number 31378-03-7 properties and safety

An In-depth Technical Guide to 2-(p-Tolylsulfonyl)acetophenone (CAS 31378-03-7): Properties and Safety

Introduction

2-(p-Tolylsulfonyl)acetophenone, identified by CAS number 31378-03-7, is a sulfone derivative of acetophenone. This compound, also known as p-Tolyl phenacyl sulfone, serves as a valuable reagent in organic synthesis. Its molecular structure incorporates a phenacyl group, a sulfonyl group, and a p-tolyl moiety, making it a versatile building block for creating more complex molecules. This guide provides a comprehensive overview of its chemical and physical properties, a detailed safety profile, and best practices for its handling and storage, tailored for professionals in research and drug development.

Chemical Identification and Nomenclature

Accurate identification is critical for ensuring proper handling and use in experimental settings. 2-(p-Tolylsulfonyl)acetophenone is known by several synonyms.

| Identifier Type | Value |

| CAS Number | 31378-03-7[1][2] |

| Molecular Formula | C₁₅H₁₄O₃S[3] |

| Molecular Weight | 274.33 g/mol |

| IUPAC Name | 2-[(4-methylphenyl)sulfonyl]-1-phenylethan-1-one[1] |

| InChI Key | RFQXSRPFYWMUDV-UHFFFAOYSA-N[1] |

| SMILES | Cc1ccc(S(=O)(=O)CC(=O)c2ccccc2)cc1[1] |

| MDL Number | MFCD00026002[3] |

| Synonyms | α-(p-Tolylsulfonyl)acetophenone, Phenacyl p-tolyl sulfone, 4-Methylphenyl phenacyl sulfone[1] |

Physicochemical Properties

The physical and chemical characteristics of a compound dictate its behavior in various experimental conditions, including solubility, reactivity, and appropriate storage.

| Property | Value | Source(s) |

| Physical Form | Solid, powder to crystal[4] | |

| Color | White to Orange[4] | |

| Melting Point | 109-110 °C[3] | |

| Density | 1.227 g/cm³ (Predicted)[4] | |

| Storage Temperature | Room Temperature, sealed in dry conditions[4] |

Safety and Hazard Profile

Understanding the hazard profile of 2-(p-Tolylsulfonyl)acetophenone is essential for ensuring laboratory safety and mitigating risk. The compound is classified under the Globally Harmonized System (GHS) with specific hazard and precautionary statements.

GHS Classification

| Category | Code | Description |

| Pictogram | GHS07 (Exclamation Mark) | |

| Signal Word | Warning | |

| Hazard Statement | H319 | Causes serious eye irritation |

| Precautionary Statement | P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing |

Handling and Storage Protocols

Proper handling and storage are paramount to prevent exposure and maintain the integrity of the chemical.

Handling:

-

Operations should be conducted within a chemical fume hood to avoid inhalation of dust.[5]

-

Personal protective equipment (PPE), including safety goggles and gloves, must be worn.[5][6]

-

Avoid direct contact with skin, eyes, and clothing.[5]

-

Measures should be in place to prevent dust formation.[7]

-

Ensure that eyewash stations and safety showers are readily accessible near the workstation.[5]

Storage:

-

Store in a dry, cool, and well-ventilated area.[5]

-

Keep containers tightly closed to prevent moisture absorption, as the compound may be hygroscopic.[5]

-

Store away from incompatible materials such as strong oxidizing agents and bases.[5]

-

The designated storage class for this chemical is Combustible Solids (Storage Class Code 11).

Stability and Reactivity

-

Reactivity: The compound is generally stable under normal conditions.[5]

-

Chemical Stability: It may be hygroscopic.[5]

-

Conditions to Avoid: Incompatible products, excess heat, and dust formation should be avoided.[5]

-

Incompatible Materials: Strong oxidizing agents and bases can react with this compound.[5]

-

Hazardous Decomposition Products: Upon decomposition, it may release carbon monoxide (CO), carbon dioxide (CO2), and sulfur oxides.[5]

Experimental Workflow: Safe Handling of a Solid Chemical Agent

The following protocol outlines a self-validating system for the safe handling of solid chemical reagents like 2-(p-Tolylsulfonyl)acetophenone, from preparation to disposal. The causality behind these steps is to minimize exposure risk at every stage.

-

Preparation and PPE Verification:

-

1.1 Before entering the lab, confirm the location and operational status of the nearest safety shower and eyewash station.

-

1.2 Don a laboratory coat, chemical-resistant gloves, and tight-sealing safety goggles.[5] This is non-negotiable PPE for handling eye irritants.

-

1.3 Set up all necessary equipment (spatulas, weigh boats, glassware) inside a certified chemical fume hood.

-

-

Weighing and Dispensing:

-

2.1 Retrieve the container from its designated storage location, inspecting for any damage or loose seals.

-

2.2 Place the container inside the fume hood before opening to contain any airborne particles.

-

2.3 Carefully weigh the desired amount of the solid using a tared weigh boat. Avoid creating dust by using gentle movements.

-

2.4 Securely close the primary container immediately after dispensing.

-

-

Use in Reaction:

-

3.1 Add the weighed compound to the reaction vessel within the fume hood.

-

3.2 If dissolving, add the solvent slowly to prevent splashing.

-

-

Decontamination and Disposal:

-

4.1 Clean all non-disposable equipment (spatulas, glassware) that came into contact with the chemical.

-

4.2 Dispose of all contaminated disposable items (gloves, weigh boats) in a designated, sealed hazardous waste container.[7]

-

4.3 Wipe down the work surface inside the fume hood.

-

4.4 Remove PPE in the correct order (gloves first, then goggles, then lab coat) and wash hands thoroughly.[7]

-

Visualization of Safe Handling Workflow

The following diagram illustrates the logical flow and critical safety checkpoints for handling 2-(p-Tolylsulfonyl)acetophenone.

Caption: Safe handling workflow for 2-(p-Tolylsulfonyl)acetophenone.

References

- Chemical Properties of 2-(p-Tolylsulfonyl)acetophenone (CAS 31378-03-7). Cheméo.

- 2-(P-TOLUENESULFONYL)ACETOPHENONE | 31378-03-7. ChemicalBook.

- This compound CAS#: 31378-03-7. LookChem.

- 1-phenyl-2-tosyl-ethanone - 31378-03-7. ChemSynthesis.

- 2-(p-Tolylsulfonyl)acetophenone AldrichCPR 31378-03-7 - Sigma-Aldrich. Sigma-Aldrich.

- SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.

- SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.

- 3-(Dimethylamino)

Sources

- 1. 2-(p-Tolylsulfonyl)acetophenone (CAS 31378-03-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. This compound | 31378-03-7 [chemicalbook.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. This compound CAS#: 31378-03-7 [m.chemicalbook.com]

- 5. fishersci.com [fishersci.com]

- 6. echemi.com [echemi.com]

- 7. fishersci.com [fishersci.com]

An In-depth Technical Guide to α-(p-tolylsulfonyl)acetophenones: From Discovery to Modern Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and synthetic applications of α-(p-tolylsulfonyl)acetophenones, a class of β-ketosulfones that have emerged as versatile intermediates in organic synthesis. The document delves into the historical context of their initial preparation, tracing the evolution of synthetic methodologies from classical approaches to modern, more efficient protocols. Key synthetic strategies, including the seminal reaction of α-haloketones with sulfinate salts and contemporary methods such as visible-light-mediated and metal-free reactions, are discussed in detail with accompanying experimental protocols. The guide further explores the rich reactivity of the α-(p-tolylsulfonyl)acetophenone scaffold, highlighting its utility in the construction of diverse molecular architectures, particularly heterocyclic compounds. Spectroscopic data and mechanistic insights are provided to offer a complete understanding of this important class of organic compounds.

Introduction: The Emergence of a Versatile Synthetic Building Block

α-(p-Tolylsulfonyl)acetophenones, also known as phenacyl p-tolyl sulfones, belong to the broader class of β-ketosulfones. These compounds are characterized by a carbonyl group β- to a sulfonyl group, a structural motif that imparts unique reactivity and renders them highly valuable in synthetic organic chemistry. The electron-withdrawing nature of both the carbonyl and the p-tolylsulfonyl groups activates the intermediary α-methylene group, making it amenable to a wide range of chemical transformations. This guide will provide a thorough exploration of the journey of α-(p-tolylsulfonyl)acetophenones from their early, often serendipitous, discoveries to their current status as sophisticated tools in the hands of synthetic chemists.

Historical Perspective: The Genesis of α-Sulfonyl Ketone Chemistry

The precise first synthesis of α-(p-tolylsulfonyl)acetophenone is not definitively documented in a single seminal publication. However, the foundational chemistry that enabled its creation can be traced back to the late 19th and early 20th centuries, a period of fervent exploration in organosulfur chemistry. Early methods for the formation of sulfones primarily involved the oxidation of thioethers.

The conceptual leap towards the synthesis of β-ketosulfones likely emerged from the established reactivity of α-haloketones with various nucleophiles. The reaction of an α-haloketone, such as phenacyl bromide, with a sulfinate salt, like sodium p-toluenesulfinate, represents the most direct and classical approach to this class of compounds. This nucleophilic substitution reaction, while conceptually straightforward, paved the way for the systematic investigation of the synthesis and reactivity of β-ketosulfones.

dot

Figure 1: Conceptual pathway for the classical synthesis of α-(p-tolylsulfonyl)acetophenone.

Synthetic Methodologies: A Journey of Innovation

The synthesis of α-(p-tolylsulfonyl)acetophenones has evolved significantly over the years, with modern methods offering improved efficiency, milder reaction conditions, and broader substrate scope.

The Classical Approach: Nucleophilic Substitution

The reaction between an α-haloacetophenone and a p-toluenesulfinate salt remains a fundamental and reliable method for the preparation of α-(p-tolylsulfonyl)acetophenones.

Experimental Protocol: Synthesis of 2-(p-tolylsulfonyl)acetophenone via Nucleophilic Substitution

-

Preparation of α-Bromoacetophenone: To a solution of acetophenone (1.0 eq) in a suitable solvent such as diethyl ether or chloroform, add N-bromosuccinimide (NBS) (1.1 eq) and a catalytic amount of a radical initiator like benzoyl peroxide. The reaction mixture is typically stirred at room temperature or gently heated until the reaction is complete (monitored by TLC). The succinimide byproduct is removed by filtration, and the solvent is evaporated under reduced pressure to yield crude α-bromoacetophenone, which can be purified by recrystallization or column chromatography.

-

Reaction with Sodium p-Toluenesulfinate: In a round-bottom flask, dissolve sodium p-toluenesulfinate (1.1 eq) in a polar aprotic solvent like dimethylformamide (DMF) or ethanol. To this solution, add the prepared α-bromoacetophenone (1.0 eq). The reaction mixture is stirred at room temperature or heated to 50-70 °C for several hours.

-

Work-up and Purification: After the reaction is complete, the mixture is poured into water, and the product is extracted with an organic solvent such as ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed in vacuo. The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography to afford pure 2-(p-tolylsulfonyl)acetophenone.

Modern Synthetic Strategies

Recent advancements in synthetic methodology have provided more elegant and efficient routes to β-ketosulfones, including α-(p-tolylsulfonyl)acetophenones.

Photoredox catalysis has emerged as a powerful tool in organic synthesis. Visible-light-induced sulfonylation of α-bromoacetophenones with sodium sulfinates offers a green and efficient alternative to traditional methods.[1]

dot

Figure 2: Simplified workflow for visible-light-mediated synthesis of β-ketosulfones.

Experimental Protocol: Visible-Light Induced Synthesis of β-Ketosulfones [1]

-

Reaction Setup: In a reaction vessel, combine α-bromoacetophenone (1.0 eq), sodium sulfinate (1.5 eq), and a photoredox catalyst such as Eosin Y (1-2 mol%) in a suitable solvent system (e.g., a mixture of acetonitrile and water).

-

Irradiation: The reaction mixture is degassed and then irradiated with a visible light source (e.g., a blue LED lamp) at room temperature with vigorous stirring.

-

Monitoring and Work-up: The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated.

-

Purification: The crude product is purified by column chromatography on silica gel to yield the desired β-ketosulfone.

A metal-free approach involves the hydrosulfonylation of α,β-unsaturated ketones with sulfinic acids or their salts, providing a direct route to γ-keto sulfones, which can be precursors to α-(p-tolylsulfonyl)acetophenones through further transformations.[2]

Reactivity and Synthetic Applications

The unique structural features of α-(p-tolylsulfonyl)acetophenones make them highly versatile intermediates in organic synthesis. The presence of the acidic α-protons, the electrophilic carbonyl carbon, and the potential for the sulfonyl group to act as a leaving group under certain conditions underpins their rich reactivity.

Reactions at the α-Carbon

The methylene group flanked by the carbonyl and sulfonyl moieties is readily deprotonated by a variety of bases to form a stabilized carbanion. This nucleophilic species can then react with a range of electrophiles.

-

Alkylation and Acylation: The carbanion can be alkylated with alkyl halides or acylated with acyl chlorides to introduce substituents at the α-position.

-

Condensation Reactions: The active methylene group participates in various condensation reactions, such as the Knoevenagel condensation with aldehydes and ketones, leading to the formation of α,β-unsaturated sulfones.

Utility in Heterocyclic Synthesis

α-(p-Tolylsulfonyl)acetophenones are valuable precursors for the synthesis of a wide array of heterocyclic compounds.[3][4] The dicarbonyl-like reactivity allows for cyclocondensation reactions with various binucleophiles.

Example: Synthesis of Pyridazines

α-Sulfonyl ketones can undergo tandem condensation with methyl ketones to produce sulfonyl-substituted pyridazines.[5]

dot

Figure 3: General scheme for the synthesis of sulfonyl pyridazines.

Spectroscopic Characterization

The structure of α-(p-tolylsulfonyl)acetophenones can be unequivocally confirmed by standard spectroscopic techniques.

| Spectroscopic Data for 2-(p-tolylsulfonyl)acetophenone | |

| ¹H NMR (CDCl₃, ppm) | δ 7.95-7.92 (m, 2H, Ar-H), 7.78-7.75 (m, 2H, Ar-H), 7.65-7.61 (m, 1H, Ar-H), 7.50-7.46 (m, 2H, Ar-H), 7.35-7.32 (m, 2H, Ar-H), 4.75 (s, 2H, -CH₂-), 2.45 (s, 3H, -CH₃)[6] |

| ¹³C NMR (CDCl₃, ppm) | δ 190.5, 145.2, 137.1, 134.2, 133.8, 129.9, 129.1, 128.8, 128.4, 64.2, 21.7[7][8] |

| Infrared (IR, cm⁻¹) | ~1685 (C=O stretching), ~1320 and ~1145 (asymmetric and symmetric SO₂ stretching) |

Conclusion

α-(p-Tolylsulfonyl)acetophenones have a rich history rooted in the fundamental principles of organic chemistry. From their classical synthesis via nucleophilic substitution to the array of modern, more sophisticated methods, their preparation has become increasingly efficient and versatile. The unique reactivity endowed by the juxtaposition of the carbonyl and sulfonyl groups has established these compounds as invaluable building blocks in synthetic organic chemistry, particularly in the construction of complex heterocyclic systems. As the quest for novel molecular architectures continues to drive innovation in drug discovery and materials science, the utility of α-(p-tolylsulfonyl)acetophenones is poised to expand even further.

References

-

Synthesis of aryl sulfones. The Journal of Organic Chemistry. 1967. Available from: [Link]

-

2'-(p-Tolylsulfonyl)acetophenone - Optional[13C NMR] - Chemical Shifts. SpectraBase. Available from: [Link]

-

2'-(p-Tolylsulfonyl)acetophenone - Optional[1H NMR] - Chemical Shifts. SpectraBase. Available from: [Link]

- Eisch JJ, et al. Sulfone reagents in organic synthesis: VI. Sulfonyl- and silyl-substituted hydrocarbons as versatile carbanion precursors in organic synthesis. Journal of Organometallic Chemistry. 1985;285:1-3.

-

Novel, single-step sulfone synthesis. The Journal of Organic Chemistry. 1970. Available from: [Link]

-

Visible‐Light Induced Sulfonylation of α‐Bromoacetophenones for the Synthesis of β‐Ketosulfones in Water. ResearchGate. 2025. Available from: [Link]

-

Sulfone synthesis by oxidation. Organic Chemistry Portal. Available from: [Link]

-

Fekri A, et al. Sulfones in heterocyclic synthesis: advances in the chemistry of phenyl sulfonylacetophenone. ResearchGate. 2017. Available from: [Link]

-

Metal-free hydrosulfonylation of α,β-unsaturated ketones: synthesis and application of γ-keto sulfones. National Institutes of Health (NIH). Available from: [Link]

-

The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. National Institutes of Health (NIH). Available from: [Link]

-

Visible Light Driven α-Sulfonylation of Ketone-Derived Silyl Enol Ethers via Electron Donor-Acceptor Complex. ChemRxiv. Available from: [Link]

-

ETHYNYL p-TOLYL SULFONE. Organic Syntheses. Available from: [Link]

-

Synthesis and Consecutive Reactions of α-Azido Ketones: A Review. MDPI. Available from: [Link]

-

benzalacetophenone. Organic Syntheses. Available from: [Link]

-

I2 promoted domino oxidative cyclization for one-pot synthesis of 2-acylbenzothiazoles via metal-free sp - Supporting Information. The Royal Society of Chemistry. Available from: [Link]

-

Aryl Methyl Ketones: Versatile Synthons in the Synthesis of Heterocyclic Compounds. National Institutes of Health (NIH). Available from: [Link]

-

Glyoxal, phenyl-. Organic Syntheses. Available from: [Link]

-

Recent Advances in the Synthesis of Cyclic Sulfone Compounds with Potential Biological Activity. MDPI. Available from: [Link]

-

One-pot synthesis of sulfonyl 3,6-diarylpyridazines via tandem condensation of α-sulfonyl ketones with methyl ketones. Organic & Biomolecular Chemistry. 2015;13(28):7314-7319. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Aryl Methyl Ketones: Versatile Synthons in the Synthesis of Heterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. spectrabase.com [spectrabase.com]

- 7. 2-(P-TOLUENESULFONYL)ACETOPHENONE(31378-03-7) 13C NMR spectrum [chemicalbook.com]

- 8. spectrabase.com [spectrabase.com]

A Preliminary Investigation of 2-(p-Toluenesulfonyl)acetophenone Reactivity

An In-Depth Technical Guide for Researchers

Abstract

2-(p-Toluenesulfonyl)acetophenone, also known as phenacyl p-tolyl sulfone, is a highly versatile bifunctional reagent in modern organic synthesis. Its core value lies in the methylene bridge positioned between a benzoyl group and a p-toluenesulfonyl group. The powerful electron-withdrawing nature of both the carbonyl and sulfonyl moieties imparts significant acidity to the α-protons, facilitating the generation of a soft, resonance-stabilized nucleophile. This guide provides an in-depth exploration of the fundamental reactivity of this ketone, focusing on the generation of its carbanion and subsequent reactions with common electrophiles. We will delve into the causality behind experimental choices for key transformations such as C-alkylation and Michael additions, provide validated experimental protocols, and discuss the strategic removal of the sulfonyl activating group to unlock further synthetic pathways.

Core Principle: The Activated Methylene Bridge and Enolate Generation

The synthetic utility of this compound is fundamentally derived from the enhanced acidity of the protons on the carbon atom (Cα) situated between the carbonyl and sulfonyl groups. While a typical ketone like acetophenone has a pKa of about 19-20 in DMSO, the addition of a second powerful electron-withdrawing group, the tosyl group, significantly lowers the pKa, making these protons readily accessible to a wide range of bases.[1]

The choice of base is critical and dictates the concentration and nature of the resulting enolate.

-

Strong, non-nucleophilic bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) ensure rapid and complete deprotonation, which is ideal for subsequent reactions with sensitive electrophiles where a stoichiometric amount of the enolate is desired.

-

Weaker bases , such as alkoxides or hydroxides, establish an equilibrium with the starting material. While this can be sufficient for some reactions, it can also lead to side reactions like base-catalyzed self-condensation if not carefully controlled.

The resulting carbanion is extensively stabilized by resonance, delocalizing the negative charge onto both the carbonyl oxygen and the sulfonyl oxygens. This delocalization makes the enolate a "soft" nucleophile, a characteristic that governs its reactivity profile, particularly its preference for C-alkylation over O-alkylation and its efficacy in conjugate additions.

Caption: Deprotonation yields a highly stabilized enolate.

Synthetic Transformation I: C-Alkylation

The reaction of the this compound enolate with alkyl halides is a robust method for forming new carbon-carbon bonds at the α-position. This transformation proceeds via a standard SN2 mechanism. The success of this reaction hinges on careful control of conditions to favor C-alkylation and avoid potential side reactions.

Causality Behind Experimental Choices:

-

Solvent: Anhydrous polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are preferred. They effectively solvate the counter-ion (e.g., Na⁺ or Li⁺) without interfering with the nucleophilicity of the enolate.

-

Electrophile: The reaction works best with primary and methyl halides (e.g., CH₃I, BnBr). Secondary halides are more prone to elimination (E2) due to the basicity of the enolate, while tertiary halides almost exclusively undergo elimination.[2]

-

Temperature: Deprotonation is often performed at low temperatures (e.g., 0 °C or -78 °C with LDA) to control the reaction rate and prevent degradation. The alkylation step may then be allowed to warm to room temperature to ensure completion.

-

Challenges: A key challenge in the alkylation of β-keto sulfones can be competitive O-alkylation. However, the use of strong bases to pre-form the enolate stoichiometrically, followed by the addition of the alkylating agent, generally favors the thermodynamically more stable C-alkylated product.[3]

Representative Protocol: Alkylation with Benzyl Bromide

This protocol describes a representative procedure for the C-alkylation of this compound.

Materials:

-

This compound (1.0 eq)

-

Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Benzyl bromide (BnBr) (1.1 eq)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate

-

Brine

Procedure:

-

Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a rubber septum is charged with sodium hydride (1.1 eq). The mineral oil is removed by washing with anhydrous hexanes, and the NaH is dried under a stream of nitrogen.

-

Enolate Formation: Anhydrous THF is added to the flask, followed by cooling to 0 °C in an ice bath. A solution of this compound (1.0 eq) in anhydrous THF is added dropwise via syringe over 15 minutes. The mixture is stirred at 0 °C for 30 minutes, during which time hydrogen gas evolution should cease.

-

Alkylation: Benzyl bromide (1.1 eq) is added dropwise to the enolate solution at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Workup: The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution. The mixture is transferred to a separatory funnel and extracted with ethyl acetate (3x).

-

Purification: The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.

Alkylation Data Summary

| Electrophile (R-X) | Base | Solvent | Typical Yield (%) | Reference Context |

| Methyl Iodide | NaH | THF/DMF | Good to Excellent | Standard primary halide |

| Allyl Bromide | LDA | THF | Good to Excellent | Reactive allylic system |

| Benzyl Bromide | NaH | THF | Good to Excellent | Activated benzylic halide |

| Isopropyl Iodide | LDA | THF | Low to Moderate | Prone to elimination[3] |

Synthetic Transformation II: Michael Addition

As a soft nucleophile, the enolate of this compound is an excellent Michael donor, readily participating in 1,4-conjugate addition reactions with α,β-unsaturated carbonyl compounds (Michael acceptors).[4][5] This reaction is a powerful tool for forming 1,5-dicarbonyl compounds or their equivalents, which are valuable intermediates in synthesis.

References

Solubility of 2-(p-Toluenesulfonyl)acetophenone in common organic solvents

An In-depth Technical Guide to the Solubility of 2-(p-Toluenesulfonyl)acetophenone in Common Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility of this compound (CAS No: 31378-03-7), a significant intermediate in organic and medicinal chemistry. Given the scarcity of published quantitative solubility data, this document synthesizes foundational chemical principles to predict a qualitative solubility profile across a range of common organic solvents. We delve into the molecular structure of the compound, analyzing how its distinct polar and non-polar moieties govern its interactions with solvents of varying polarities. Furthermore, this guide presents a robust, step-by-step experimental protocol for the quantitative determination of solubility via the isothermal saturation method, empowering researchers to generate precise data tailored to their specific laboratory conditions. This work is intended to serve as a critical resource for researchers, chemists, and drug development professionals, facilitating informed solvent selection for synthesis, purification, and formulation.

Introduction to this compound

This compound is a white to off-white crystalline solid belonging to the class of γ-keto sulfones.[1] These compounds are recognized as versatile building blocks in organic synthesis due to the unique reactivity conferred by the electron-withdrawing sulfonyl group adjacent to a methylene and a keto group.[2][3]

Physicochemical Properties:

-

Molecular Formula: C₁₅H₁₄O₃S[4]

-

Molecular Weight: 274.33 g/mol [4]

-

Melting Point: ~109 °C[1]

-

Appearance: Powder to crystal[1]

-

CAS Number: 31378-03-7[5]

The utility of this compound in applications ranging from reaction chemistry to pharmaceutical development is fundamentally linked to its solubility. The ability to dissolve the compound in an appropriate solvent is critical for:

-

Homogeneous Reaction Conditions: Ensuring reactants are in the same phase for efficient molecular interaction.

-

Purification: Selecting suitable solvent systems for techniques like recrystallization, where solubility differences at varying temperatures are exploited.

-

Formulation and Drug Delivery: For pharmaceutical applications, solubility in various media is a key determinant of bioavailability and efficacy.

Theoretical Principles of Solubility

The solubility of a solid in a liquid solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The widely cited principle of "like dissolves like" serves as an excellent predictive tool, suggesting that substances with similar polarities are more likely to be soluble in one another.[6]

Molecular Structure Analysis: The structure of this compound contains both polar and non-polar regions, resulting in a nuanced solubility profile.

-

Polar Moieties: The molecule possesses two strong polar functional groups: a sulfonyl group (-SO₂) and a ketone group (C=O). The oxygen atoms in these groups are effective hydrogen bond acceptors, allowing for strong dipole-dipole interactions and potential hydrogen bonding with protic solvents.[7]

-

Non-Polar Moieties: Two aromatic rings, a phenyl group and a p-tolyl group, constitute the significant non-polar portion of the molecule. These large, hydrophobic regions favor interactions with non-polar solvents through van der Waals forces.

The interplay between these competing features dictates that the compound will not be universally soluble, but will instead exhibit preferential solubility in solvents that can effectively solvate both its polar and non-polar components.

Predicted Qualitative Solubility Profile

Based on the structural analysis and established solubility principles, a qualitative solubility profile for this compound at ambient temperature is predicted below. This table serves as a practical guide for initial solvent screening.

| Solvent | Solvent Class | Predicted Qualitative Solubility | Justification |

| Water | Polar Protic | Insoluble | The large, non-polar aromatic framework dominates over the polar groups, leading to unfavorable interactions with the highly ordered hydrogen-bonding network of water. |

| Hexane | Non-polar | Slightly Soluble to Insoluble | While hexane can interact with the aromatic rings, it cannot effectively solvate the highly polar sulfonyl and ketone groups, limiting overall solubility. |

| Toluene | Non-polar (Aromatic) | Sparingly Soluble | The aromatic nature of toluene allows for favorable π-stacking interactions with the phenyl and tolyl rings of the solute, offering better solvation than aliphatic hydrocarbons like hexane. |

| Methanol/Ethanol | Polar Protic | Sparingly to Moderately Soluble | These alcohols can act as hydrogen bond donors to the sulfonyl and ketone oxygens. However, their relatively small non-polar chains provide limited solvation for the large aromatic portions of the solute. Solubility is expected to increase with heating. |

| Dichloromethane (DCM) | Polar Aprotic | Moderately Soluble | DCM has a significant dipole moment that can interact favorably with the polar functional groups of the solute, while its organic nature accommodates the non-polar rings. |

| Acetone | Polar Aprotic | Soluble | Acetone's strong dipole moment effectively solvates the ketone and sulfonyl groups. Its structure provides a good balance for interacting with both polar and non-polar moieties. |

| Ethyl Acetate | Polar Aprotic | Moderately Soluble | Similar to acetone, ethyl acetate offers a balance of polar (ester group) and non-polar (ethyl and acetyl groups) character suitable for dissolving the solute. |

| Tetrahydrofuran (THF) | Polar Aprotic | Soluble | THF is an excellent solvent for moderately polar compounds. Its ether oxygen can interact with the solute, and its cyclic aliphatic structure can solvate the non-polar parts. |

| Dimethylformamide (DMF) | Polar Aprotic | Highly Soluble | DMF is a powerful, highly polar solvent capable of strong dipole-dipole interactions, making it very effective at solvating the polar functional groups of the solute. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Highly Soluble | As one of the most potent polar aprotic solvents, DMSO's sulfoxide group will strongly solvate the polar regions of the molecule, leading to high solubility. |

Experimental Protocol for Quantitative Solubility Determination

To move beyond qualitative predictions, a rigorous experimental approach is necessary. The following protocol describes the isothermal saturation method, a reliable gravimetric technique for determining the precise solubility of a compound in a given solvent at a specific temperature.[8]

Objective: To accurately measure the solubility of this compound in a selected organic solvent at a controlled temperature.

Materials and Reagents:

-

This compound (≥98% purity)

-

Selected organic solvent (analytical grade)

-

Temperature-controlled shaker or water bath

-

Analytical balance (readable to 0.1 mg)

-

Centrifuge

-

Calibrated volumetric flasks and pipettes

-

Glass vials with screw caps

-

Syringe filters (PTFE, 0.22 µm)

-

Pre-weighed glass sample pans or beakers

Experimental Workflow Diagram:

Caption: Isothermal saturation workflow for quantitative solubility determination.

Step-by-Step Methodology:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a glass vial containing a precisely known volume (e.g., 5.00 mL) of the chosen solvent. The presence of undissolved solid is essential to ensure saturation is reached.[8]

-

Equilibration: Tightly seal the vial and place it in a temperature-controlled shaker bath set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient duration (typically 24-48 hours) to ensure that the dissolution process reaches equilibrium.

-

Phase Separation: After equilibration, remove the vial and place it in a centrifuge. Spin at a moderate speed (e.g., 3000 rpm) for 10-15 minutes to pellet the excess, undissolved solid at the bottom of the vial.

-

Aliquot Sampling: Carefully and without disturbing the solid pellet, use a calibrated pipette to withdraw a precise volume (e.g., 1.00 mL) of the clear, saturated supernatant. For maximum accuracy, pass this aliquot through a 0.22 µm syringe filter to remove any microscopic particulates.

-

Mass Determination: Transfer the aliquot into a pre-weighed, clean, and dry sample pan. Record the initial mass of the pan.

-

Solvent Evaporation: Place the sample pan in a vacuum oven at a moderate temperature or allow it to evaporate slowly in a fume hood until the solute is completely dry and a constant mass is achieved.

-

Calculation: Weigh the sample pan containing the dried solute. The mass of the dissolved solid is the final mass minus the initial mass of the pan. Calculate the solubility using the following formula:

Solubility (g / 100 mL) = (Mass of dried solute in g / Volume of aliquot in mL) * 100

Conclusion

While published quantitative data is limited, a thorough understanding of the molecular structure of this compound allows for a robust qualitative prediction of its solubility. The compound's dual polar and non-polar nature suggests high solubility in polar aprotic solvents like DMSO and DMF, moderate solubility in solvents like acetone and DCM, and poor solubility in non-polar hydrocarbons and water. For applications requiring precise concentration data, the provided isothermal saturation protocol offers a reliable and accurate method for generating this critical information. This guide equips researchers with both the theoretical foundation and the practical tools necessary to effectively utilize this compound in their work.

References

[9] Determination of Solubility Class. (n.d.). Retrieved from vertexaisearch.cloud.google.com. [6] Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved from vertexaisearch.cloud.google.com. [1] this compound CAS#: 31378-03-7 - ChemicalBook. (n.d.). Retrieved from ChemicalBook. [10] How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025, February 11). YouTube. Solubility of Organic Compounds. (2023, August 31). Retrieved from an educational resource. [11] Solubility Tests for Organic Compounds. (2021, March 24). YouTube. [5] 2-(p-Tolylsulfonyl)acetophenone. (n.d.). NIST WebBook. [7] Understand solubility Profile of Acetophenone - StudyRaid. (n.d.). Retrieved from StudyRaid. [4] this compound, min 98%, 10 grams. (n.d.). Retrieved from a chemical supplier. [12] this compound (C007B-405709) - Cenmed Enterprises. (n.d.). Retrieved from Cenmed Enterprises. [8] An In-depth Technical Guide to the Solubility of Acetophenone 2,4-dinitrophenylhydrazone in Organic Solvents - Benchchem. (n.d.). Retrieved from BenchChem. [2] Metal-free hydrosulfonylation of α,β-unsaturated ketones: synthesis and application of γ-keto sulfones. (2022, December 8). ResearchGate. [3] Metal-free hydrosulfonylation of α,β-unsaturated ketones: synthesis and application of γ-keto sulfones. (n.d.). National Institutes of Health (NIH).

Sources

- 1. This compound CAS#: 31378-03-7 [m.chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. Metal-free hydrosulfonylation of α,β-unsaturated ketones: synthesis and application of γ-keto sulfones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. calpaclab.com [calpaclab.com]

- 5. 2-(p-Tolylsulfonyl)acetophenone [webbook.nist.gov]

- 6. chem.ws [chem.ws]

- 7. app.studyraid.com [app.studyraid.com]

- 8. benchchem.com [benchchem.com]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. youtube.com [youtube.com]

- 11. youtube.com [youtube.com]

- 12. cenmed.com [cenmed.com]

The Chemistry of α-Sulfonyl Ketones: A Comprehensive Guide for Synthetic and Medicinal Chemists

<

Abstract

α-Sulfonyl ketones, also known as β-keto sulfones, represent a pivotal class of organic compounds characterized by the presence of a sulfonyl group adjacent to a carbonyl functionality.[1][2] This unique structural arrangement imparts a remarkable versatility, rendering them invaluable as synthetic intermediates and as core scaffolds in medicinally active compounds.[1][3] This technical guide provides an in-depth exploration of the chemistry of α-sulfonyl ketones, encompassing their synthesis, reactivity, and strategic applications in modern organic synthesis and drug discovery. We will delve into the mechanistic underpinnings of their diverse transformations and provide practical, field-proven protocols for their preparation and manipulation.

Introduction: The Enduring Significance of α-Sulfonyl Ketones

The strategic placement of two powerful electron-withdrawing groups—the sulfonyl (SO₂) and carbonyl (C=O) moieties—flanking a methylene unit (-CH₂-) confers a unique set of chemical properties upon α-sulfonyl ketones.[1][4] This trifunctional arrangement is the cornerstone of their utility in organic synthesis.[1] The methylene protons exhibit significant acidity, comparable to that of β-keto esters, facilitating a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions.[5]